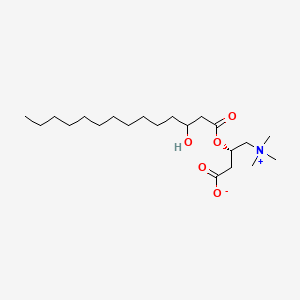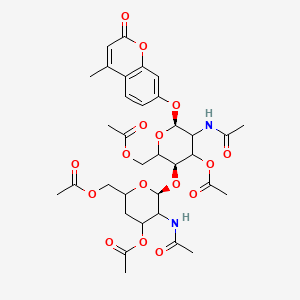
3-Hydromyristoyl Carnitine Inner Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydromyristoyl Carnitine Inner Salt is a chemical compound with the molecular formula C21H41NO5 and a molecular weight of 387.554. It is a derivative of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydromyristoyl Carnitine Inner Salt typically involves the esterification of myristic acid with carnitine. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydromyristoyl Carnitine Inner Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
3-Hydromyristoyl Carnitine Inner Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Mechanism of Action
The mechanism of action of 3-Hydromyristoyl Carnitine Inner Salt involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. It facilitates the conversion of fatty acids into acyl-carnitines, which are then transported into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-L-carnitine: Similar in structure but lacks the hydroxyl group.
Palmitoyl-L-carnitine: Contains a longer fatty acid chain.
Acetyl-L-carnitine: Contains a shorter fatty acid chain and is more commonly used in supplements.
Uniqueness
3-Hydromyristoyl Carnitine Inner Salt is unique due to the presence of a hydroxyl group, which can participate in additional chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C21H41NO5 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S)-3-(3-hydroxytetradecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H41NO5/c1-5-6-7-8-9-10-11-12-13-14-18(23)15-21(26)27-19(16-20(24)25)17-22(2,3)4/h18-19,23H,5-17H2,1-4H3/t18?,19-/m0/s1 |
InChI Key |
GFAZJTUXMHGTOC-GGYWPGCISA-N |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)


![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)







